12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a molecular formula of C39H43O4P and a molecular weight of 606.73 . This compound is notable for its unique structure, which includes multiple aromatic rings and a phosphocine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Aromatic substitution reactions can occur, especially on the pentamethylphenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy group and the phosphocine moiety play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other indeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine derivatives with different substituents. Compared to these compounds, 12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C39H43O4P |
---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C39H43O4P/c1-19-21(3)25(7)33(26(8)22(19)4)31-13-11-29-15-17-39-18-16-30-12-14-32(34-27(9)23(5)20(2)24(6)28(34)10)38(36(30)39)43-44(40,41)42-37(31)35(29)39/h11-14H,15-18H2,1-10H3,(H,40,41) |
InChI Key |
ZCOGQYYYWLZMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C(=C(C(=C7C)C)C)C)C)OP(=O)(O3)O)C=C2)C)C |
Origin of Product |
United States |
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